molecular formula C17H20N2O2 B15035931 3-butoxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 354561-73-2

3-butoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B15035931
CAS No.: 354561-73-2
M. Wt: 284.35 g/mol
InChI Key: SCCFVCLXYFOQBP-UHFFFAOYSA-N
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Description

3-Butoxy-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative featuring a pyridinyl substituent at the 2-position and a butoxy group at the 3-position of the benzamide core. The benzamide scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions with biological targets .

Properties

CAS No.

354561-73-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-butoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H20N2O2/c1-3-4-11-21-15-9-6-8-14(12-15)17(20)19-16-10-5-7-13(2)18-16/h5-10,12H,3-4,11H2,1-2H3,(H,18,19,20)

InChI Key

SCCFVCLXYFOQBP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-butoxy-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological activity of N-(6-methylpyridin-2-yl)benzamide derivatives is highly dependent on substituents at the 3- and 4-positions of the benzamide ring. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Benzamide) Melting Point (°C) Yield (%) Key Features References
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) 4-Allyloxy N/A N/A Lead nAChR NAM; IC₅₀ = 6.0 µM
3-Fluoro-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)benzamide (40) 3-Fluoro, 4-Pyridin-3-yl >275 (decomp.) 65 Dual halogen/heteroaryl substitution
3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)benzamide (56) 3-Cyano, 4-3′-Fluorophenyl 266–268 N/A High thermal stability
5-Fluoro-2′-methoxy-N-(6-methylpyridin-2-yl)biphenyl-3-carboxamide (38) 5-Fluoro, biphenyl-3-carboxamide 206–208 60 Extended π-system

Key Observations :

  • Alkoxy vs. Halogen Substituents : The allyloxy group in compound 1 enhances nAChR inhibition (IC₅₀ = 6.0 µM) compared to halogenated analogs, suggesting alkoxy groups may improve receptor binding through hydrophobic interactions .
  • Cyanogroup Impact: The 3-cyano substituent in compound 56 increases melting point (>260°C), indicating enhanced crystallinity and stability .
  • Heteroaryl Substitution : Pyridinyl or biphenyl extensions (e.g., compound 38) improve π-π stacking but reduce synthetic yields (37–60%) due to steric challenges .

Key Findings :

  • Subtype Selectivity : Compound 1 shows a 5-fold preference for hα4β2 over hα3β4 nAChRs, highlighting the role of the allyloxy group in subtype discrimination .
  • Fluorophenyl Enhancements : In mGluR5 studies, 4-fluorophenyl-substituted analogs (e.g., 19c) exhibit 5.8-fold higher binding affinity than parent benzamides, suggesting fluorination fine-tunes receptor interactions .
  • Dual Substitution Limitations : Compounds with simultaneous halogen and heteroaryl groups (e.g., 37) often show reduced activity, likely due to steric hindrance .

Insights :

  • Ultrasonic methods reduce reaction time by 75% and improve yields by 15–20%, making them preferable for large-scale benzamide synthesis .

Biological Activity

3-butoxy-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a butoxy group and a pyridine moiety, suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure includes:

  • A butoxy group which may influence solubility and membrane permeability.
  • A 6-methylpyridine ring that could enhance interaction with biological targets through hydrogen bonding or π-π interactions.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC₁₅H₁₈N₂O
Molecular Weight246.32 g/mol
Functional GroupsAmide, Ether
SolubilitySoluble in organic solvents like DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may act as an enzyme inhibitor , modulating biochemical pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to altered cellular responses, making it a potential candidate for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that benzamide derivatives exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Research has demonstrated that benzamide derivatives can possess significant antibacterial activity. For example, a related compound was found to effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), without exhibiting cytotoxic effects on mammalian cells .
  • Enzymatic Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in disease pathways. Studies suggest that it may target deubiquitinases, which play a critical role in protein degradation pathways relevant to various diseases, including cancer .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against MRSA and other pathogens
Enzyme InhibitionTargets deubiquitinases for potential therapeutic effects

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Current data suggest that this compound exhibits low toxicity levels in preliminary studies, indicating its potential for further development as a therapeutic agent .

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